molecular formula C6H7N3O2 B2451767 5-Nitro-3-prop-2-enyl-1H-pyrazole CAS No. 2007081-87-8

5-Nitro-3-prop-2-enyl-1H-pyrazole

Cat. No.: B2451767
CAS No.: 2007081-87-8
M. Wt: 153.141
InChI Key: UUNSBDLFHRNQRC-UHFFFAOYSA-N
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Description

5-Nitro-3-prop-2-enyl-1H-pyrazole: is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the 5-position and a prop-2-enyl group at the 3-position. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Scientific Research Applications

Chemistry: 5-Nitro-3-prop-2-enyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which are important in medicinal chemistry .

Biology and Medicine: It is being investigated for its antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it valuable in various chemical manufacturing processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3-prop-2-enyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-prop-2-enyl-1H-pyrazole with a nitrating agent such as nitric acid or a nitrating mixture to introduce the nitro group at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Nitric acid, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

Comparison with Similar Compounds

    3-Nitro-1H-pyrazole: Similar structure but lacks the prop-2-enyl group.

    5-Nitro-1H-pyrazole: Similar structure but lacks the prop-2-enyl group.

    3-Prop-2-enyl-1H-pyrazole: Similar structure but lacks the nitro group.

Uniqueness: 5-Nitro-3-prop-2-enyl-1H-pyrazole is unique due to the presence of both the nitro and prop-2-enyl groups, which confer distinct reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-nitro-3-prop-2-enyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-2-3-5-4-6(8-7-5)9(10)11/h2,4H,1,3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNSBDLFHRNQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=NNC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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